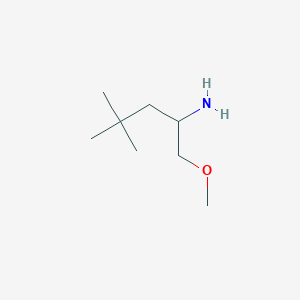
1-Methoxy-4,4-dimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for 1-Methoxy-4,4-dimethylpentan-2-amine is1S/C8H19NO/c1-8(2,3)5-7(6-9)10-4/h7H,5-6,9H2,1-4H3 . This indicates the presence of a methoxy group attached to a pentane chain with two methyl groups at the 4th carbon and an amine group at the 2nd carbon. Physical And Chemical Properties Analysis
1-Methoxy-4,4-dimethylpentan-2-amine is a powder . The storage temperature is room temperature .Scientific Research Applications
Antifungal Properties
Research has demonstrated that derivatives of dimethylpyrimidin, closely related to 1-Methoxy-4,4-dimethylpentan-2-amine, exhibit significant antifungal effects. A study by Jafar et al. (2017) explored the antifungal properties of these compounds against types of fungi like Aspergillus terreus and Aspergillus niger, finding them to be effective antifungal agents.
Reaction with Other Chemicals
Various studies have examined the reactions of chemicals similar to 1-Methoxy-4,4-dimethylpentan-2-amine with different amines. For instance, Allan, Reynolds, and Petropoulos (1972) explored the reactions of 4-methoxypyrylium salts with secondary amines, providing insights into the chemical behavior and potential applications of such compounds in organic chemistry (Allan et al., 1972).
Catalytic and Synthesis Applications
In a different context, Bassili and Baiker (1990) studied the amination of 1-methoxy-2-propanol over silica supported nickel, examining the influence of reaction parameters. Their research highlights the potential use of similar compounds in catalytic processes and synthesis applications (Bassili & Baiker, 1990).
Anticoccidial and Antimicrobial Activities
Additionally, Georgiadis (1976) researched the Michael type addition of an amine to compounds closely related to 1-Methoxy-4,4-dimethylpentan-2-amine, finding significant anticoccidial and antimicrobial activities, which suggests potential pharmaceutical applications (Georgiadis, 1976).
Safety and Hazards
The safety information for 1-Methoxy-4,4-dimethylpentan-2-amine includes several precautionary statements. For example, it is recommended to use personal protective equipment as required, ensure adequate ventilation, and remove all sources of ignition . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
1-methoxy-4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-7(9)6-10-4/h7H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTDUTZECMEKPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(COC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

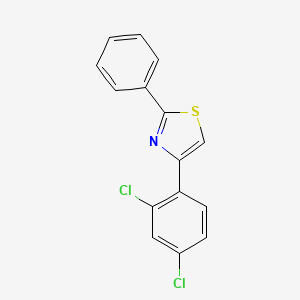
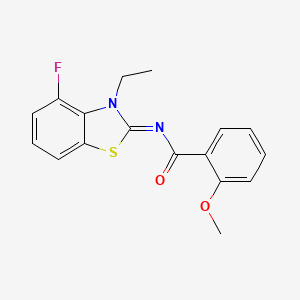


![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)

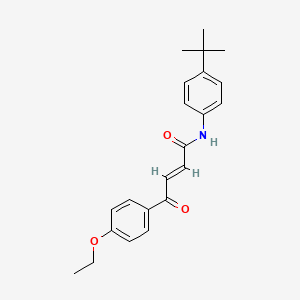
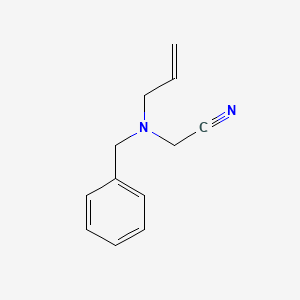


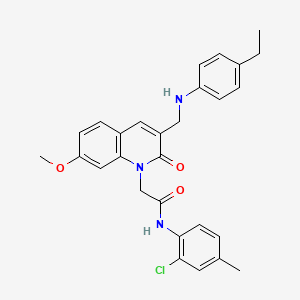
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)
